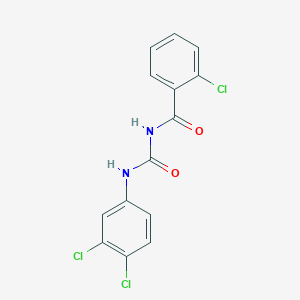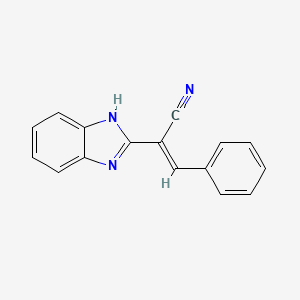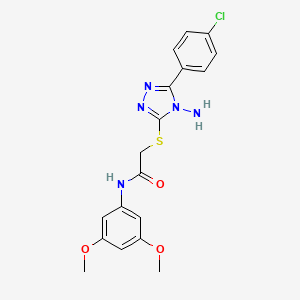
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves the reaction of 4-bromobenzoyl chloride with carbohydrazide, followed by the reaction with 2-bromobenzoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-Bromo-2-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
Uniqueness
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific bromine substitutions and the presence of both benzoyl and carbohydrazonoyl groups.
Properties
CAS No. |
328916-41-2 |
|---|---|
Molecular Formula |
C21H14Br2N2O3 |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
[4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c22-16-9-7-15(8-10-16)20(26)25-24-13-14-5-11-17(12-6-14)28-21(27)18-3-1-2-4-19(18)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
SLZSSKVKHHXRQP-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027077.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12027085.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)


![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027121.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12027122.png)

![[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12027133.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12027134.png)

![(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12027150.png)
